Methyl 6-bromo-2-naphthoate: A Comprehensive Technical Guide
Methyl 6-bromo-2-naphthoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-bromo-2-naphthoate is a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its role as a crucial building block in the synthesis of pharmacologically active molecules, most notably Adapalene (B1666599). This document is intended to serve as a comprehensive resource for researchers and professionals engaged in organic synthesis and drug development.
Chemical Identity and Properties
Methyl 6-bromo-2-naphthoate, a naphthalene (B1677914) derivative, is a versatile bifunctional molecule, featuring both a reactive bromine atom and a methyl ester group. These functional groups provide a platform for a variety of chemical transformations, making it a valuable starting material in multi-step syntheses.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 33626-98-1[1][2][3][4] |
| IUPAC Name | Methyl 6-bromonaphthalene-2-carboxylate[3] |
| Molecular Formula | C₁₂H₉BrO₂[1][2][3][4] |
| Synonyms | 6-Bromo-2-naphthalenecarboxylic Acid Methyl Ester, 6-Bromo-2-naphthoic Acid Methyl Ester, Methyl 6-Bromo-2-naphthalenecarboxylate[5][6] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 265.11 g/mol [1][2][3][4] |
| Appearance | White to off-white crystalline powder[3][6] |
| Melting Point | 123-126 °C[2][3][6] |
| Boiling Point | 357.0 ± 15.0 °C at 760 mmHg[3][6] |
| Density | 1.492 ± 0.06 g/cm³[3][6] |
| Solubility | Slightly soluble in chloroform (B151607) and DMSO[3][6] |
| Purity | Commercially available in high purity, typically >98%[1] |
Chemical Structure:
The structure of Methyl 6-bromo-2-naphthoate consists of a naphthalene ring system with a bromine atom substituted at the 6-position and a methyl ester group at the 2-position.
Synthesis of Methyl 6-bromo-2-naphthoate
The most common laboratory-scale synthesis of Methyl 6-bromo-2-naphthoate involves the esterification of 6-bromo-2-naphthoic acid.
Experimental Protocol: Esterification of 6-bromo-2-naphthoic acid
This protocol describes the synthesis of Methyl 6-bromo-2-naphthoate via Fischer esterification.
Materials:
-
6-bromo-2-naphthalenecarboxylic acid
-
Anhydrous methanol (B129727)
-
Concentrated sulfuric acid
-
Saturated aqueous sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add 6-bromo-2-naphthalenecarboxylic acid (1 equivalent).
-
Add anhydrous methanol to dissolve the starting material.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous sodium carbonate solution until the mixture is neutral.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield Methyl 6-bromo-2-naphthoate as a white solid.[3]
Chemical Reactivity and Applications in Drug Development
The reactivity of Methyl 6-bromo-2-naphthoate is centered around its two functional groups: the bromo substituent on the aromatic ring and the methyl ester. The bromine atom is particularly useful for carbon-carbon bond formation through cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid.
Synthesis of Adapalene
A primary application of Methyl 6-bromo-2-naphthoate is as a key intermediate in the synthesis of Adapalene, a third-generation retinoid used in the treatment of acne. The synthesis involves a nickel-catalyzed cross-coupling reaction.
Caption: Synthetic pathway to Adapalene from Methyl 6-bromo-2-naphthoate.
Experimental Protocol: Synthesis of Adapalene Methyl Ester via Nickel-Catalyzed Cross-Coupling
This protocol outlines the coupling of Methyl 6-bromo-2-naphthoate with an organozinc reagent.
Materials:
-
Methyl 6-bromo-2-naphthoate
-
Magnesium turnings
-
1,2-dibromoethane
-
Zinc chloride
-
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe))
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1N)
-
Water
-
Reaction vessel with reflux condenser and addition funnel
Procedure:
-
Prepare the Grignard reagent by reacting 1-(5-bromo-2-methoxyphenyl)adamantane with magnesium turnings in anhydrous THF, initiated by a small amount of 1,2-dibromoethane.
-
Convert the Grignard reagent to the corresponding organozinc reagent by the addition of a solution of zinc chloride in THF.
-
To the solution of the organozinc reagent, add the NiCl₂(dppe) catalyst.
-
Slowly add a solution of Methyl 6-bromo-2-naphthoate in THF to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water, followed by 1N hydrochloric acid.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Adapalene methyl ester, which can be purified by crystallization or column chromatography.
Suzuki-Miyaura Cross-Coupling Reactions
Methyl 6-bromo-2-naphthoate is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents at the 6-position of the naphthalene core. This is a powerful method for generating libraries of compounds for drug discovery.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of Methyl 6-bromo-2-naphthoate with an arylboronic acid.
Materials:
-
Methyl 6-bromo-2-naphthoate
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with or without water)
-
Reaction vessel
Procedure:
-
To a reaction vessel, add Methyl 6-bromo-2-naphthoate (1 equivalent), the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of Methyl 6-bromo-2-naphthoate. Representative spectroscopic data can be found in various online databases.
Table 3: Spectroscopic Data Resources
| Technique | Resource |
| ¹H NMR | ChemicalBook[7] |
| ¹³C NMR | - |
| IR | SpectraBase[8] |
| Mass Spectrometry | - |
Note: Direct spectral data is not provided here, but links to publicly available spectra are referenced. Researchers should consult these resources for detailed spectral information.
Conclusion
Methyl 6-bromo-2-naphthoate is a highly valuable and versatile intermediate in organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a fundamental building block for the construction of complex molecular architectures with potential therapeutic applications. The synthetic routes and reaction protocols detailed in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 6-bromo-2-naphthoate synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. WO2007072217A2 - Process for the preparation of adapalene and related compounds - Google Patents [patents.google.com]
- 6. Novel Process For Preparation Of Adapalene [quickcompany.in]
- 7. Methyl 6-bromo-2-naphthoate(33626-98-1) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
